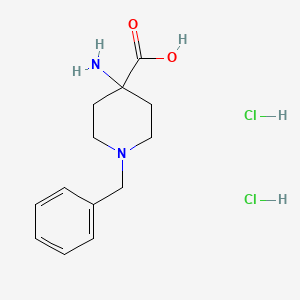

4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 2387595-81-3 . It has a molecular weight of 307.22 and its IUPAC name is 4-amino-1-benzylpiperidine-4-carboxylic acid dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2.2ClH/c14-13 (12 (16)17)6-8-15 (9-7-13)10-11-4-2-1-3-5-11;;/h1-5H,6-10,14H2, (H,16,17);2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 385.7±42.0 °C and a predicted density of 1?±.0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride has a variety of applications in scientific research. It has been used in the synthesis of other organic compounds, such as 4-bromo-1-benzyl-piperidine-4-carboxylic acid dihydrochloride. It has also been used as a biochemical and physiological effector, as it has been shown to modulate the activity of several enzymes, including cAMP-dependent protein kinase and phospholipase C. This compound has also been used as a tool for laboratory experiments, as it has been used to study the effects of various drugs on the central nervous system.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit p38a mitogen-activated protein kinase and have dual activity as cholinesterase and Aβ-aggregation inhibitors .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting their function .

Biochemical Pathways

Compounds with similar structures have been found to affect the p38 mapk pathway , which plays a crucial role in cellular responses to stress and inflammation.

Result of Action

Inhibition of the target proteins could lead to a decrease in the cellular responses to stress and inflammation .

Avantages Et Limitations Des Expériences En Laboratoire

4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable. It is also relatively non-toxic, and it is not prone to degradation or oxidation. However, this compound has some limitations, as it is relatively expensive and it can be difficult to obtain in large quantities.

Orientations Futures

There are several potential future directions for 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride. It could be used to study the effects of various drugs on the central nervous system, as well as the effects of drugs on other organs and systems. It could also be used to study the effects of various environmental factors on the activity of enzymes. Additionally, this compound could be used to study the effects of various compounds on the activity of enzymes, as well as the effects of various compounds on other biochemical and physiological processes. Finally, this compound could be used to study the effects of various drugs on the development of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.

Méthodes De Synthèse

4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride can be synthesized from 4-aminobenzylpiperidine and hydrochloric acid. The reaction is carried out in an aqueous solution of hydrochloric acid, and the product is isolated by precipitation. The product is then purified by recrystallization. The overall yield of this compound is approximately 70%.

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-1-benzylpiperidine-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.2ClH/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11;;/h1-5H,6-10,14H2,(H,16,17);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMUSRDOZLQKIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%](/img/structure/B6297435.png)

![t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)

![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)

![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)

![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)

![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]](/img/structure/B6297512.png)